1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a cyclopentane ring substituted with two methyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile can be synthesized through various organic reactions. One common method involves the cyclization of a suitable precursor, such as 3,4-dimethylpentanenitrile, under acidic or basic conditions to form the cyclopentane ring. The hydroxyl group can be introduced through hydrolysis of a nitrile intermediate or by direct hydroxylation of the cyclopentane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-3,4-dimethylcyclopentane-1-carbonitrile.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 1-hydroxy-3,4-dimethylcyclopentane-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 1-Oxo-3,4-dimethylcyclopentane-1-carbonitrile.
Reduction: 1-Hydroxy-3,4-dimethylcyclopentane-1-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile depends on its specific interactions with molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Hydroxycyclopentane-1-carbonitrile: Lacks the methyl substitutions at positions 3 and 4.
3,4-Dimethylcyclopentane-1-carbonitrile: Lacks the hydroxyl group.
1-Hydroxy-3-methylcyclopentane-1-carbonitrile: Has only one methyl substitution at position 3.
Uniqueness: 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on a cyclopentane ring with two methyl substitutions. This combination of functional groups and ring structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
87621-22-5 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-hydroxy-3,4-dimethylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-6-3-8(10,5-9)4-7(6)2/h6-7,10H,3-4H2,1-2H3 |
InChI Key |
VXGYFDKLTBUXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1C)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.